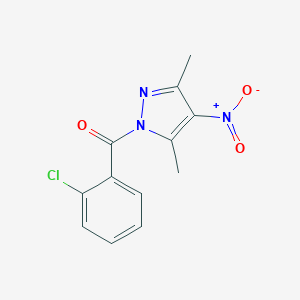![molecular formula C19H19NO B214284 3-[(4-Methylphenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B214284.png)
3-[(4-Methylphenyl)amino]-5-phenylcyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Methylphenyl)amino]-5-phenylcyclohex-2-en-1-one, commonly known as MPAC, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties. MPAC belongs to the class of cyclohexenone compounds and is widely used in various fields of research, including medicinal chemistry, drug discovery, and material sciences.
Mécanisme D'action
The mechanism of action of MPAC is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes or receptors in the body. MPAC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. MPAC has also been reported to bind to the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
MPAC has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective activities. MPAC has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes. MPAC has also been shown to reduce pain sensitivity in animal models of acute and chronic pain and to protect neuronal cells from oxidative stress and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using MPAC in lab experiments include its high potency, selectivity, and ease of synthesis. MPAC has been shown to exhibit potent activity against various targets, such as COX-2 and dopamine D2 receptor, with minimal off-target effects. MPAC is also relatively easy to synthesize, using simple and readily available starting materials. The limitations of using MPAC in lab experiments include its limited solubility in aqueous solutions and its potential toxicity at high doses. MPAC may also exhibit variable activity depending on the specific assay conditions and the target of interest.
Orientations Futures
There are several potential future directions for research on MPAC. One direction is to investigate the structure-activity relationship of MPAC and its analogs, in order to identify more potent and selective compounds for specific targets. Another direction is to explore the potential of MPAC as a scaffold for the design of new drugs with novel mechanisms of action. Additionally, MPAC could be used as a tool for the study of specific biological pathways or processes, such as inflammation, pain, and neurodegeneration. Finally, the development of new synthetic methods for the preparation of MPAC and its derivatives could lead to more efficient and sustainable routes for the production of these compounds.
Méthodes De Synthèse
The synthesis of MPAC involves the condensation reaction between 4-methylacetophenone and benzaldehyde in the presence of a base catalyst. The reaction proceeds through the formation of an enamine intermediate, which undergoes cyclization to form MPAC. The yield of MPAC can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Applications De Recherche Scientifique
MPAC has numerous applications in scientific research, including drug discovery, material sciences, and organic synthesis. MPAC has been identified as a potential lead compound for the development of new drugs, particularly for the treatment of cancer, inflammation, and neurodegenerative diseases. MPAC has also been used as a building block for the synthesis of novel materials, such as polymers and nanoparticles, with unique optical and magnetic properties.
Propriétés
Nom du produit |
3-[(4-Methylphenyl)amino]-5-phenylcyclohex-2-en-1-one |
|---|---|
Formule moléculaire |
C19H19NO |
Poids moléculaire |
277.4 g/mol |
Nom IUPAC |
3-(4-methylanilino)-5-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C19H19NO/c1-14-7-9-17(10-8-14)20-18-11-16(12-19(21)13-18)15-5-3-2-4-6-15/h2-10,13,16,20H,11-12H2,1H3 |
Clé InChI |
PUULLVSJRVFHAN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=CC(=O)CC(C2)C3=CC=CC=C3 |
SMILES canonique |
CC1=CC=C(C=C1)NC2=CC(=O)CC(C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B214206.png)

![2-amino-4-(3-butoxy-4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B214208.png)
![2-Amino-4-(5-methyl-2-thienyl)-5-oxo-4,5-dihydroindeno[1,2-b]pyran-3-carbonitrile](/img/structure/B214209.png)
![6-amino-3-tert-butyl-4-thiophen-2-yl-2,4-dihydro-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B214210.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide](/img/structure/B214213.png)


![{5-[(2,5-Dichlorophenoxy)methyl]furan-2-yl}(4-methylpiperidin-1-yl)methanone](/img/structure/B214221.png)
![2-[({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B214222.png)
![5-[(2-chlorophenoxy)methyl]-N-(2-thiazolyl)-2-furancarboxamide](/img/structure/B214224.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B214225.png)